Crotyl bromide

Overview

Description

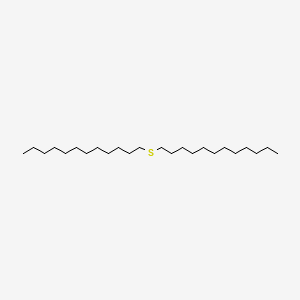

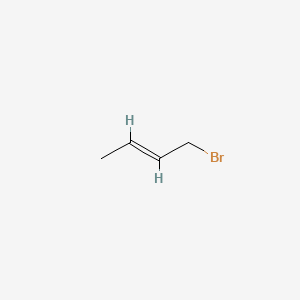

Crotyl bromide, also known as trans-1-Bromo-2-butene, is an organic compound with the molecular formula CH₃CH=CHCH₂Br. It is a colorless to pale yellow liquid that is used as a general organic reagent in various chemical syntheses. This compound is known for its role in the total synthesis of biologically important natural products and their derivatives .

Mechanism of Action

Target of Action

Crotyl bromide is an organobromine compound that primarily targets alkenes and alkynes . It is a potent alkylation agent in the realm of organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with its targets, alkenes and alkynes, to give rise to alkyl halides . This reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .

Biochemical Pathways

This compound plays a significant role in the synthesis of biologically important natural products and their derivatives such as (+)-artemisinin, plakortone E, and (−)-horsfiline . It can also be used to prepare analogs of deoxycyclitols, pentopyranoses, 6-deoxyhexoses, hexoses, and pseudo-indoxyl derivatives .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of alkyl halides . These compounds are crucial in various chemical synthesis processes, including the creation of agrochemicals and various other organic entities .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the synthesis of crotylates from 2-butene must be performed in the presence of organometallic reagents, in a solvent, typically THF, and at low temperatures, generally below -20 °C .

Biochemical Analysis

Biochemical Properties

Crotyl bromide can be used in the total synthesis of biologically important natural products and their derivatives such as (+)-artemisinin, plakortone E and (−)-horsfiline . It can also be used to prepare analogs of deoxycyclitols, pentopyranoses, 6-deoxyhexoses, hexoses, and pseudo-indoxyl derivatives

Molecular Mechanism

It is known to be involved in the synthesis of biologically important natural products and their derivatives

Metabolic Pathways

This compound is involved in the synthesis of biologically important natural products and their derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotyl bromide can be synthesized through the bromination of crotyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of butenes. The process involves the addition of bromine to butenes in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields of this compound .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens, to form addition products.

Elimination Reactions: this compound can undergo elimination reactions to form butenes. This reaction is typically catalyzed by bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate conditions.

Addition Reactions: Hydrogen bromide (HBr) or bromine (Br₂) are used under controlled conditions to achieve selective addition.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used under elevated temperatures.

Major Products:

Substitution Reactions: The major products include alcohols, ethers, and amines.

Addition Reactions: The major products are dibromo compounds or bromoalkanes.

Elimination Reactions: The major product is butene.

Scientific Research Applications

Crotyl bromide is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Chemistry: It is used in the total synthesis of natural products such as (+)-artemisinin, plakortone E, and (−)-horsfiline.

Biology: this compound is used in the synthesis of biologically active compounds that are studied for their potential therapeutic effects.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

- Crotyl chloride

- Crotyl alcohol

- Crotonaldehyde

- Crotonic acid

- Crotyl acrylate

Properties

IUPAC Name |

(E)-1-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHMVJVHYGDOO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885457 | |

| Record name | 2-Butene, 1-bromo-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29576-14-5, 4784-77-4 | |

| Record name | (2E)-1-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29576-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029576145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-bromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1-Bromo-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of crotyl bromide?

A1: this compound, also known as trans-1-bromobut-2-ene, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Raman and infrared spectroscopy are valuable tools for structural analysis of this compound. These techniques provide insights into the vibrational modes of the molecule, enabling conformational analysis and determination of barriers to internal rotation. [] Nuclear magnetic resonance (NMR) spectroscopy is also highly effective in characterizing this compound and its reaction products. [, , , ]

Q3: How can I distinguish between different isomers of this compound using spectroscopic methods?

A3: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, is effective in differentiating between isomers of this compound. For instance, coupling constants and chemical shifts in the NMR spectra can be used to assign specific signals to the syn- and anti- isomers of reaction products derived from this compound. [, , ]

Q4: What is the significance of this compound in organic synthesis?

A5: this compound serves as a valuable reagent for introducing a crotyl group into a molecule, particularly through nucleophilic addition reactions. This reaction is particularly useful in the synthesis of natural products and other complex molecules with specific stereochemical requirements. [, , , , ]

Q5: What factors influence the regioselectivity of this compound additions?

A6: The regioselectivity (α- vs. γ-addition) of this compound additions can be significantly influenced by the choice of metal mediator, solvent, and additives. For instance, indium nanoparticles tend to favor γ-addition, while tin nanoparticles can yield a mixture of α- and γ-adducts, often with a preference for γ-addition. [, , , ] In contrast, the use of zinc as a mediator in DMPU predominantly leads to α-linear homoallylic alcohols. [] The addition of salts and other additives to the reaction mixture can further modulate regioselectivity. []

Q6: Can you explain the influence of different metals on the stereoselectivity of this compound additions?

A7: The choice of metal mediator significantly impacts the stereochemical outcome of this compound additions, affecting the diastereomeric ratio of products. Indium nanoparticles typically favor the formation of anti-isomers, while bismuth nanoparticles tend to produce predominantly syn-isomers. [, ] Tin nanoparticles generally yield a mixture with a preference for anti-isomers. [] This differential selectivity likely arises from the distinct mechanisms of action and intermediates formed with each metal. []

Q7: How does the presence of a chelating group affect the stereoselectivity of this compound additions?

A8: The presence of a chelating group in close proximity to the reactive site can significantly impact diastereoselectivity. For example, in the indium-mediated crotylation of sulfonimines possessing a nearby chelating group, a strong preference for the alpha-crotylation product with syn-selectivity is observed in aqueous media. []

Q8: What are some specific applications of this compound in organic synthesis?

A8: this compound has found extensive application in synthesizing various compounds:

- Synthesis of homoallylic alcohols: this compound reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of metals like indium, tin, or bismuth, to yield homoallylic alcohols. [, , ] This reaction demonstrates control over regioselectivity and stereoselectivity, enabling the synthesis of desired isomers. [, , ]

- Natural product synthesis: this compound is instrumental in the synthesis of complex natural products. One notable example is the synthesis of (+)-artemisinin, an antimalarial drug, where this compound serves as a key building block in a multistep synthesis. []

- Synthesis of pheromones: this compound plays a crucial role in the stereoselective synthesis of insect pheromones, such as (9Z,12E)-tetradeca-9,12-dienyl acetate. [] This synthesis relies on a cross-coupling reaction between an alkynyl cuprate and this compound to establish the desired stereochemistry of the diene system in the pheromone molecule.

Q9: Have computational methods been used to study this compound reactions?

A10: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanisms and selectivities associated with this compound reactions. These studies provide valuable insights into the transition states, intermediates, and energetic factors governing the reactions, thereby aiding in predicting and understanding experimental outcomes. [, ]

Q10: How do structural modifications of this compound analogs affect reactivity?

A11: Modifying the this compound structure can influence its reactivity and selectivity profiles. For instance, substituting the bromide with a chloride generally reduces reactivity. [] Furthermore, the presence and nature of substituents on the allyl group can significantly impact the stereochemical outcome of the reaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)

![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)